4-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide
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Overview
Description
4-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide is a complex organic compound that features a pyrrolo[2,3-b]pyridine core substituted with a dichlorobenzoyl group and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide typically involves multiple steps, including the formation of the pyrrolo[2,3-b]pyridine core, the introduction of the dichlorobenzoyl group, and the attachment of the benzamide moiety. Common synthetic routes may involve:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Dichlorobenzoyl Group: This step often involves acylation reactions using 2,3-dichlorobenzoyl chloride.
Attachment of the Benzamide Moiety: This can be accomplished through amidation reactions using benzoyl chloride and appropriate amines.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the dichlorobenzoyl group to a corresponding alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the benzamide moiety, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-pyridin-4-yl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazepine
Uniqueness
4-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
858118-97-5 |
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Molecular Formula |
C21H13Cl2N3O2 |
Molecular Weight |
410.2 g/mol |
IUPAC Name |
4-[3-(2,3-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]benzamide |
InChI |
InChI=1S/C21H13Cl2N3O2/c22-16-3-1-2-14(18(16)23)19(27)15-10-26-21-17(15)13(8-9-25-21)11-4-6-12(7-5-11)20(24)28/h1-10H,(H2,24,28)(H,25,26) |
InChI Key |
UEQDNURKFMDXOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)C2=CNC3=NC=CC(=C23)C4=CC=C(C=C4)C(=O)N |
Origin of Product |
United States |
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